Cas no 3099-50-1 (3-(Trichloromethyl)pyridine)

3-(Trichloromethyl)pyridine is a chlorinated pyridine derivative with significant utility in organic synthesis and agrochemical applications. Its trichloromethyl group enhances reactivity, making it a valuable intermediate for constructing complex molecules, particularly in the development of pesticides and herbicides. The compound exhibits stability under standard conditions, facilitating handling and storage. Its electrophilic properties enable efficient participation in nucleophilic substitution reactions, broadening its applicability in fine chemical synthesis. The pyridine ring further contributes to its versatility, allowing for functionalization at multiple sites. This compound is particularly noted for its role in producing high-performance crop protection agents, where its structural features contribute to efficacy and selectivity.
3-(Trichloromethyl)pyridine structure
3-(Trichloromethyl)pyridine structure
Product Name:3-(Trichloromethyl)pyridine
CAS No:3099-50-1
MF:C6H4Cl3N
MW:196.461658477783
CID:317474
PubChem ID:12878834
Update Time:2025-08-05

3-(Trichloromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Trichloromethyl)pyridine
    • 2,6-DICHLOROMETHYL PYRIDINE HYDROCHLORIDE
    • Pyridine,3-(trichloromethyl)-
    • 2,5-DICHLORO-4,6-DIMETHYLNICOTINAMIDE
    • 3-trichloromethyl-pyridine
    • FT-0648069
    • SCHEMBL4981210
    • Z57969270
    • Pyridine, 3-(trichloromethyl)-
    • SB54504
    • 3-trichloromethylpyridine
    • QMDKBCLEIGIEBO-UHFFFAOYSA-N
    • 3099-50-1
    • MDL: MFCD02691359
    • Inchi: 1S/C6H4Cl3N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H
    • InChI Key: QMDKBCLEIGIEBO-UHFFFAOYSA-N
    • SMILES: ClC(C1C=NC=CC=1)(Cl)Cl

Computed Properties

  • Exact Mass: 210.97200
  • Monoisotopic Mass: 194.940932g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 1.466
  • Boiling Point: 245 ºC
  • Flash Point: 126 ºC
  • PSA: 12.89000
  • LogP: 3.36120

3-(Trichloromethyl)pyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(Trichloromethyl)pyridine Pricemore >>

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3-(Trichloromethyl)pyridine Related Literature

Additional information on 3-(Trichloromethyl)pyridine

Research Brief on 3-(Trichloromethyl)pyridine (CAS: 3099-50-1): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences

3-(Trichloromethyl)pyridine (CAS: 3099-50-1) is a chlorinated pyridine derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural and functional properties. Recent studies have explored its potential as a versatile intermediate in the synthesis of bioactive compounds, agrochemicals, and materials science applications. This research brief synthesizes the latest findings on the compound's reactivity, biological activity, and emerging applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor in the synthesis of novel antimicrobial agents. Researchers utilized 3-(Trichloromethyl)pyridine as a key building block to develop pyridine-based compounds with enhanced activity against drug-resistant bacterial strains. The study reported a 40% improvement in minimum inhibitory concentration (MIC) values compared to conventional antibiotics, suggesting promising avenues for addressing antimicrobial resistance.

In materials science, a breakthrough application was reported in Advanced Materials (2024), where 3-(Trichloromethyl)pyridine was incorporated into polymer matrices to create self-disinfecting surfaces. The trichloromethyl group's reactivity enabled covalent bonding with various substrates while maintaining antimicrobial properties. This innovation showed 99.9% reduction in surface microbial load under hospital-relevant conditions, highlighting its potential for infection control in healthcare settings.

Recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2024) have provided updated safety profiles for 3-(Trichloromethyl)pyridine. While the compound demonstrates moderate acute toxicity (LD50 = 320 mg/kg in rats), its environmental persistence was found to be lower than initially estimated, with a half-life of 14 days in aerobic soil conditions. These findings are informing regulatory considerations for its industrial-scale applications.

Emerging research in chemical biology (Nature Chemical Biology, 2024) has revealed novel mechanisms of action for 3-(Trichloromethyl)pyridine derivatives as covalent enzyme inhibitors. Structural studies identified specific interactions with cysteine residues in target proteins, enabling the rational design of selective kinase inhibitors with potential applications in cancer therapy. Early-stage clinical trials of these derivatives are anticipated to begin in 2025.

The compound's role in sustainable chemistry has also been explored. A Green Chemistry (2023) publication detailed a solvent-free synthesis method for 3-(Trichloromethyl)pyridine derivatives using mechanochemical activation, achieving 92% yield with minimal waste generation. This advancement addresses previous environmental concerns associated with traditional synthesis routes and improves the compound's green metrics profile.

Looking forward, research priorities include expanding the compound's applications in targeted drug delivery systems and exploring its potential in photodynamic therapy. The unique electronic properties of the trichloromethylpyridine moiety show promise for developing photosensitizers with improved tissue penetration characteristics. These developments position 3-(Trichloromethyl)pyridine as a multifaceted tool in both therapeutic and diagnostic applications within the pharmaceutical sciences.

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